molecular formula C10H10O3 B2526775 7-Hydroxy-8-methylchroman-4-one CAS No. 1273653-90-9

7-Hydroxy-8-methylchroman-4-one

Cat. No.: B2526775
CAS No.: 1273653-90-9
M. Wt: 178.187
InChI Key: DHKWENBXENDGIV-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methylchroman-4-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
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Scientific Research Applications

Novel Sweetener Synthesis

7-Hydroxy-8-methylchroman-4-one, through its derivative 2-hydroxy-7-methylchroman, contributes to the synthesis of novel sweeteners. These sweeteners possess high sweetness potency, achieved through a synthesis involving reduction reactions and carbonyl-amino condensation reactions (Gan, Yan, & Lu, 2013).

Organic Synthesis

The compound has been used in the synthesis of organic compounds, particularly in the creation of the aglycon part of new-type glucosides, like actinoflavoside. Such synthesis involves regioselective oxidation processes (Suzuki, Tsuruga, Hiranuma, & Yamaura, 2004).

Solvatochromism Studies

In the study of solvatochromism, derivatives of this compound, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, have been analyzed to understand their interaction with solvents of different polarities and hydrogen bond abilities (Santo et al., 2003).

Antihypertensive Activity

A derivative of this compound, 7, 8-dihydroxy-3-methylisochroman-4-one, isolated from Musa sapientum L., has shown potential antihypertensive activity. This highlights its significance in medicinal chemistry research (Qian et al., 2007).

Antimicrobial Activities

Novel 7-Hydroxy-3-methyl-2-phenyl-8(imino) chromone compounds have been synthesized and evaluated for their antimicrobial activities. This involves studying the structure-activity relationships and comprehending the impact of different substituents on antimicrobial activity (Kini, Pai, & Bodke, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . Considering its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Mechanism of Action

Target of Action

Chromanone derivatives, to which 7-hydroxy-8-methylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Chromanone derivatives are known to interact with their targets in a manner that modulates the target’s function . This modulation can result in changes to cellular processes and biochemical pathways .

Biochemical Pathways

This compound, as a chromanone derivative, may affect several biochemical pathways . Chromanone derivatives have been reported to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities, among others . These activities suggest that this compound may influence pathways related to cell proliferation, glucose metabolism, oxidative stress, microbial growth, and inflammation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . Given the range of activities exhibited by chromanone derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall stability .

Properties

IUPAC Name

7-hydroxy-8-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWENBXENDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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